molecular formula C17H21F2NOS B2451688 (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2320668-55-9

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2451688
CAS RN: 2320668-55-9
M. Wt: 325.42
InChI Key: GIOFIVIVPXTAOB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several interesting features. It contains a spirocyclic system (a type of cyclic compound where two rings share a single atom), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a cyclopentyl group (a five-membered ring of carbon atoms). The presence of difluoro and methanone functional groups could also influence its properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the spirocyclic system, which could impose certain conformational constraints. The electron-rich thiophene ring might participate in π-stacking interactions, and the difluoro group could be involved in hydrogen bonding or dipole-dipole interactions .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The reactivity could be influenced by the electron-rich thiophene ring and the presence of the difluoro group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoro group could increase its polarity, and the spirocyclic system might affect its shape and solid-state packing .

Scientific Research Applications

CCR5 Receptor-Based Mechanisms

The CCR5 receptor plays a crucial role in HIV entry into cells. Research on compounds targeting the CCR5 receptor, such as 873140, demonstrates the potential for developing potent antiviral agents. These studies focus on understanding the receptor-based mechanisms of action, providing a foundation for designing more effective HIV treatments (Watson et al., 2005).

Synthesis of Novel Compounds from Oleic Acid

Research on synthesizing novel compounds from oleic acid, such as 1,4-dioxaspiro derivatives, indicates the potential for developing new biolubricants. These studies highlight innovative synthesis methods and the evaluation of physicochemical properties, suggesting applications in environmentally friendly lubricants (Kurniawan et al., 2017).

Phosphomolybdic Acid in Synthesis

Phosphomolybdic acid has been utilized as a highly efficient catalyst for synthesizing trans-4,5-disubstituted cyclopentenones, demonstrating its usefulness in facilitating chemical reactions with high selectivity and yield. This research contributes to the development of new synthetic methodologies in organic chemistry (Reddy et al., 2012).

Innovative Scaffolds for Drug Discovery

Studies on the synthesis of 6-azaspiro[4.3]alkanes introduce new scaffolds for drug discovery, showcasing the potential for developing novel pharmaceuticals. These scaffolds could serve as the basis for creating drugs with unique properties and efficacies (Chalyk et al., 2017).

Synthesis of Fluorinated Compounds

Research on the synthesis of fluorinated compounds, such as benzophenones and xanthones, by iterative nucleophilic aromatic substitution reveals methods for enhancing the photostability and spectroscopic properties of fluorophores. This work is significant for the development of new materials for optical and electronic applications (Woydziak et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use or biological target of the compound. Without this information, it’s difficult to speculate .

Safety and Hazards

Without specific data, it’s hard to provide detailed safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future studies could explore the synthesis, properties, and potential applications of this compound. It might be of interest in materials science, medicinal chemistry, or other fields .

properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NOS/c18-17(19)12-15(17)7-9-20(10-8-15)14(21)16(5-1-2-6-16)13-4-3-11-22-13/h3-4,11H,1-2,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOFIVIVPXTAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4(CC3)CC4(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

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